1H-Cyclopenta(b)quinolin-9-amine, 2,3-dihydro-N-butyl-
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Overview
Description
1H-Cyclopenta(b)quinolin-9-amine, 2,3-dihydro-N-butyl- is a quinoline derivative known for its ability to inhibit the activity of tyrosine kinases. This compound binds to the active site of the enzyme, preventing it from binding to its substrate and thus inhibiting its activity .
Preparation Methods
The synthesis of 1H-Cyclopenta(b)quinolin-9-amine, 2,3-dihydro-N-butyl- involves several steps. One common method includes the reaction between 6-(N′-tert-butoxycarbonylhydrazino)-nicotinic acid, activated by 2-chloro-4,6-dimethoxy-1,3,5-triazine, and N-methylmorpholine in a solvent . The reaction conditions typically involve maintaining a dark, sealed environment at temperatures between 2-8°C .
Chemical Reactions Analysis
1H-Cyclopenta(b)quinolin-9-amine, 2,3-dihydro-N-butyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a reference standard in pharmaceutical testing and has been shown to inhibit the tyrosine kinase EGFR with an IC50 value . Its ability to inhibit tyrosine kinases makes it a valuable tool in cancer research and drug development .
Mechanism of Action
The mechanism of action of 1H-Cyclopenta(b)quinolin-9-amine, 2,3-dihydro-N-butyl- involves binding to the active site of tyrosine kinases, preventing the enzyme from binding to its substrate. This inhibition disrupts the signaling pathways that rely on tyrosine kinase activity, ultimately affecting cellular processes such as proliferation and survival .
Comparison with Similar Compounds
1H-Cyclopenta(b)quinolin-9-amine, 2,3-dihydro-N-butyl- is unique compared to other quinoline derivatives due to its specific inhibition of tyrosine kinases. Similar compounds include 2,3-dihydro-7-methyl-1H-cyclopenta(b)quinolin-9-amine and 2,3,5,6,7,8-hexahydro-1H-cyclopenta(b)quinolin-9-amine . These compounds share structural similarities but differ in their specific biological activities and applications .
Properties
CAS No. |
7032-31-7 |
---|---|
Molecular Formula |
C16H20N2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
N-butyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine |
InChI |
InChI=1S/C16H20N2/c1-2-3-11-17-16-12-7-4-5-9-14(12)18-15-10-6-8-13(15)16/h4-5,7,9H,2-3,6,8,10-11H2,1H3,(H,17,18) |
InChI Key |
XMEQYUOZRYWGKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C2CCCC2=NC3=CC=CC=C31 |
Origin of Product |
United States |
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